2-Methylenenorbornane, (+)-
Description
(+)-2-Methylenenorbornane (IUPAC name: bicyclo[2.2.1]heptane, 2-methylidene-) is a strained bicyclic hydrocarbon characterized by a norbornane skeleton with an exocyclic methylene group at the C2 position. Its molecular formula is C₈H₁₂, and it exhibits significant ring strain due to the rigid bicyclic framework and the unsaturated exocyclic bond. The compound’s thermodynamic properties reveal a strain energy of 68 kJ mol⁻¹, approximately 10 kJ mol⁻¹ higher than norbornane (58 kJ mol⁻¹), attributed to the destabilizing effect of the sp²-hybridized carbons in the exocyclic double bond .
(+)-2-Methylenenorbornane demonstrates unique reactivity in hydroboration reactions. It is 3.8 times more reactive than norbornene toward 9-borabicyclo[3.3.1]nonane (9-BBN), with regioselectivity favoring addition to the exocyclic double bond over the internal norbornene moiety. This preference is attributed to steric and electronic factors in the strained system . The compound is synthesized via carbenoid decomposition of tosylhydrazones, yielding mixtures with bicyclic and tricyclic byproducts depending on stereochemical and reaction conditions .
Properties
CAS No. |
58001-75-5 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
AJQVASAUQUTVJK-YUMQZZPRSA-N |
Isomeric SMILES |
C=C1C[C@@H]2CC[C@H]1C2 |
Canonical SMILES |
C=C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenenorbornane, (+)- can be synthesized through the selective hydrogenation of 5-methylenenorbornene. This process typically involves the use of a P-2 nickel catalyst, which facilitates the hydrogenation reaction under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2-methylenenorbornane, (+)- are not extensively documented, the general approach involves catalytic hydrogenation processes. These methods are scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylenenorbornane, (+)- undergoes several types of chemical reactions, including:
Hydrogen Abstraction: This reaction leads to the formation of resonance-stabilized allylic radicals, such as 2-methylenenorborn-3-yl and norborn-2-en-2-ylmethyl radicals.
Chain Transfer Reactions: Using reagents like t-butyl hypobromite, chain transfer reactions can produce 3-exo-bromo-2-methylenenorbornane.
Common Reagents and Conditions:
Hydrogen Abstraction: Typically involves reagents like t-butyl hypobromite and N-bromosuccinimide.
Chain Transfer Reactions: Conducted under conditions that favor the formation of thermodynamically stable products.
Major Products:
3-exo-bromo-2-methylenenorbornane: Formed through chain transfer reactions.
Addition Products: Result from reactions with t-butyl hypochlorite and sulfuryl chloride.
Scientific Research Applications
2-Methylenenorbornane, (+)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylenenorbornane, (+)- involves its ability to form resonance-stabilized allylic radicals. These radicals participate in various chemical reactions, leading to the formation of stable products. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Table 1: Strain Energy and Thermodynamic Properties of Selected Compounds
| Compound | Strain Energy (kJ mol⁻¹) | ΔH(g) (kJ mol⁻¹) | Key Feature |
|---|---|---|---|
| Norbornane | 58 | -52.0 ± 2.3 | Fully saturated bicyclic |
| (+)-2-Methylenenorbornane | 68 | ~+38 | Exocyclic methylene group |
| 2-Methylenecyclopentane | 2 | - | Monocyclic exocyclic alkene |
| Norbornene | 74 | - | Endocyclic double bond |
| Nortricyclane | 153 | 62.0 ± 2.2 | Highly strained tricyclic |
Key Observations :
- The exocyclic methylene group in (+)-2-Methylenenorbornane introduces 10 kJ mol⁻¹ additional strain compared to norbornane, whereas 2-methylenecyclopentane adds only 2 kJ mol⁻¹ to cyclopentane. This highlights the amplified strain in bicyclic systems .
- Nortricyclane’s extreme strain (153 kJ mol⁻¹) underscores the destabilizing effect of three-membered rings, contrasting with the moderate strain in (+)-2-Methylenenorbornane .
Table 2: Hydroboration Reactivity and Selectivity
| Compound | Relative Reactivity (vs. Norbornene) | Preferred Hydroboration Site | Major Product |
|---|---|---|---|
| (+)-2-Methylenenorbornane | 3.8× | Exocyclic methylene | Endo-hydroborated derivative |
| Norbornene | 1× | Endocyclic double bond | Exo-hydroborated derivative |
| 2-Methylnorbornadiene | - | Exocyclic site | Exo/endo allyl alcohols (7.3:1 ratio) |
Key Observations :
- (+)-2-Methylenenorbornane’s exocyclic double bond dominates reactivity despite its proximity to the rigid norbornane skeleton. No internal double bond hydroboration products are observed, contrasting with norbornene’s endocyclic selectivity .
- 2-Methylnorbornadiene, a diunsaturated analog, undergoes photooxygenation to yield allyl alcohols with exo preference (7.3:1 ratio), reflecting similar steric constraints .
Table 3: Stability of Exo vs. Endo Isomers
| Compound | Exo Isomer Stability (ΔG) | Endo Isomer Stability (ΔG) | Notes |
|---|---|---|---|
| (+)-2-Methylenenorbornane | Slightly higher | Slightly lower | Gibbs energy favors exo form |
| 5-Methylnorbornene | Equal to endo | Equal to exo | No thermodynamic preference |
Key Observations :
Table 4: Product Ratios from Tosylhydrazone Decomposition
| Precursor | Major Product (% Yield) | Byproducts (% Yield) |
|---|---|---|
| endo-2-Norbornanecarboxaldehyde TS | 2-Methylenenorbornane (41%) | Bicyclo[3.2.1]octene-2 (4%), endo-tricyclo[3.2.1.0²⁴]octane (55%) |
| exo-2-Norbornanecarboxaldehyde TS | 2-Methylenenorbornane (11%) | exo-tricyclo[3.2.1.0²⁴]octane (89%) |
Key Observations :
- Decomposition pathways are highly sensitive to stereochemistry. endo precursors favor tricyclic byproducts, while exo precursors predominantly yield methylenenorbornane derivatives .
Q & A
Q. What are the key synthetic routes for (+)-2-methylenenorbornane, and how can purity be validated?
(+)-2-Methylenenorbornane is typically synthesized via hydroboration reactions (e.g., with 9-BBN) or halogenation (e.g., N-bromosuccinimide). For purity validation:
- Gas Chromatography (GC) : Quantify major and minor products; reports GC analysis confirming absence of methylenenorbornanols from internal double-bond reactions .
- NMR Spectroscopy : Compare exo/endo proton shifts to distinguish stereoisomers.
- Elemental Analysis : Confirm stoichiometric ratios of C, H, and Br (if halogenated).
- Reference Standards : Cross-check with literature-reported melting points and spectral data.
Q. How does the exocyclic double bond of (+)-2-methylenenorbornane influence its reactivity compared to norbornene?
The exocyclic double bond exhibits 3.8× higher reactivity with 9-BBN than norbornene due to strain effects in the rigid norbornane framework. Preferential attack at the exocyclic bond avoids steric hindrance from the bicyclic structure, as demonstrated in hydroboration-oxidation studies . Competing reactions at the internal norbornene double bond are negligible under standard conditions .
Advanced Research Questions
Q. How do reaction conditions (e.g., radical initiators) alter product distribution in halogenation reactions of (+)-2-methylenenorbornane?
shows that irradiating (+)-2-methylenenorbornane with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (radical initiator) yields:
- 43% exo-3-bromo-2-methylenenorbornane (major product).
- 19% Z- and E-2-bromomethylenenorbornanes (minor products). Without benzoyl peroxide, the product ratio shifts toward 26% Z/E bromomethylenenorbornanes , suggesting competing ionic and radical mechanisms. Methodological recommendations:
- Kinetic Studies : Monitor reaction progress under varying light and initiator conditions.
- Computational Modeling : Compare transition-state energies for ionic vs. radical pathways.
Q. What experimental strategies resolve contradictions in reported reactivity data for (+)-2-methylenenorbornane?
Discrepancies in reactivity (e.g., unexpected minor products) may arise from:
- Trace Impurities : Use high-purity solvents and reagents; validate via GC-MS .
- Isomeric Cross-Contamination : Employ chiral HPLC to isolate enantiomers.
- Mechanistic Ambiguity : Conduct isotopic labeling (e.g., D/H) to track bond formation. For strain-induced deviations (e.g., unexpected regioselectivity), compare computational predictions (DFT) with experimental results .
Data Analysis and Reproducibility
Q. How should researchers structure experimental protocols to ensure reproducibility of (+)-2-methylenenorbornane studies?
- Detailed Methods : Report exact molar ratios, solvent grades, and reaction durations. For example, specifies irradiation time and peroxide concentration .
- Supplementary Data : Include raw chromatograms, NMR spectra, and crystallographic data (if available). Follow guidelines to avoid redundant data in the main text .
- Negative Results : Document failed attempts (e.g., side reactions under ambient light) to guide future work.
Comparative Reactivity Table
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
